molecular formula C6H3FN4O2 B2912824 5-Fluoro-6-nitro-2H-benzotriazole CAS No. 2253630-20-3

5-Fluoro-6-nitro-2H-benzotriazole

Cat. No.: B2912824
CAS No.: 2253630-20-3
M. Wt: 182.114
InChI Key: HJPKPWLCZGQXEP-UHFFFAOYSA-N
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Description

5-Fluoro-6-nitro-2H-benzotriazole is a heterocyclic compound that belongs to the benzotriazole family. It is characterized by the presence of a fluorine atom at the 5th position and a nitro group at the 6th position on the benzotriazole ring.

Mechanism of Action

Target of Action

5-Fluoro-6-nitro-2H-benzotriazole (FNBT) is a derivative of benzotriazole, a heterocyclic compound with a broad spectrum of biological properties . The primary targets of FNBT are likely to be enzymes and receptors in biological systems, as suggested by the ability of benzotriazole derivatives to form π–π stacking interactions and hydrogen bonds .

Mode of Action

It is known that benzotriazole derivatives interact with their targets through diverse non-covalent interactions . These interactions may alter the function of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

Benzotriazole derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that FNBT may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 18211 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

One study suggests that a benzotriazole derivative with a small hydrophobic group at the 5- or 6-position on the benzotriazole ring enhanced its activity . This suggests that FNBT may have similar effects.

Action Environment

The action of FNBT may be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of organoboron reagents like FNBT, is known to be environmentally benign . This suggests that FNBT may be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-nitro-2H-benzotriazole typically involves the nitration of 5-fluoro-2H-benzotriazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and careful temperature control is necessary to avoid decomposition of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of advanced reactors and automated control systems can optimize reaction conditions and improve safety during large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-nitro-2H-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-6-nitro-2H-benzotriazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-nitro-2H-benzotriazole is unique due to the combined presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. The fluorine atom enhances lipophilicity and membrane permeability, while the nitro group provides a site for bioreduction and interaction with cellular targets. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-fluoro-6-nitro-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN4O2/c7-3-1-4-5(9-10-8-4)2-6(3)11(12)13/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPKPWLCZGQXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNN=C21)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253630-20-3
Record name 5-fluoro-6-nitro-1H-1,2,3-benzotriazole
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